2-(1,2,3-Thiadiazol-4-yl)acetic acid
Overview
Description
2-(1,2,3-Thiadiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Scientific Research Applications
Antimicrobial Applications
Antimicrobial Agents in Cooling Fluids : Derivatives of 1,3,4-thiadiazole, including 2-(1,2,3-Thiadiazol-4-yl)acetic acid variants, have been explored for their antimicrobial properties, particularly in industrial cooling fluids. These derivatives showed significant activity against microorganisms found in cooling fluids, highlighting their potential in controlling bacterial growth in industrial settings (Alabdeen, 2021).
Synthesis and Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against various strains of microbes, showcasing the utility of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Antifungal and Antibacterial Properties
- Antimycobacterial Activity : Derivatives of 1,3,4-thiadiazole, specifically those with a this compound core, have been synthesized and tested for in vitro antimycobacterial activity. Some of these compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating potential in tuberculosis treatment (Mamolo et al., 2001).
Chemical Synthesis and Characterization
- Synthesis of Novel Cephalosporins : The application of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid in the preparation of novel cephalosporins has been investigated. This underscores the role of thiadiazole derivatives in synthesizing new antibiotics, expanding the arsenal against resistant bacterial strains (Chen Ai-lian, 2008).
Physiological Effects on Plants
- Influence on Lentil Plants : Synthetic 1,2,3-thiadiazole compounds, related to this compound derivatives, were investigated for their physiological effects on lentil plants. These studies revealed significant impacts on γ-aminobutyric acid levels, reactive oxygen species accumulation, and overall plant growth, pointing to potential agricultural applications or considerations (AL-Quraan et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . This suggests that 2-(1,2,3-Thiadiazol-4-yl)acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the thiadiazole ring is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . This suggests that the pH of the environment might influence the action and stability of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, they have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Some thiadiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines . They can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some thiadiazole derivatives have been reported to have antinociceptive effects on nociceptive pathways of the nervous system in mice .
Metabolic Pathways
It is known that thiadiazole derivatives can disrupt processes related to DNA replication .
Transport and Distribution
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets with distinct affinities .
Subcellular Localization
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets with distinct affinities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring . Another approach includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups
Properties
IUPAC Name |
2-(thiadiazol-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAROPYHJCBWKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35987-88-3 | |
Record name | 2-(1,2,3-thiadiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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